
Bis-(4-hydroxybenzyl)sulfide
Overview
Description
Bis-(4-hydroxybenzyl)sulfide is an organic sulfide that consists of two 4-hydroxybenzyl groups covalently bound to a central sulfur atom. It is isolated from Gastrodia elata and Pleuropterus ciliinervis and exhibits neoroprotective activity. It has a role as a metabolite, an EC 3.5.1.98 (histone deacetylase) inhibitor and a neuroprotective agent. It is an organic sulfide and a polyphenol.
Scientific Research Applications
Histone Deacetylase Inhibition
Bis-(4-hydroxybenzyl)sulfide has been identified as a potent inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer progression. The compound was isolated from the root extract of Pleuropterus ciliinervis and demonstrated significant inhibitory activity against HDAC enzymes, particularly in human tumor cell lines.
Key Findings:
- Inhibition Potency : The compound exhibited an IC50 value of 1.43 μM in HDAC enzyme assays, indicating strong inhibitory potential .
- Growth Inhibition : In growth inhibition assays, this compound showed a GI50 value of 7.65 μM against the PC-3 prostate cancer cell line and 1.45 μM against the MDA-MB-231 breast cancer cell line .
Table 1: Inhibitory Activity of this compound on Tumor Cell Lines
Cell Line | Origin | GI50 (μM) |
---|---|---|
MDA-MB-231 | Breast | 1.45 |
PC-3 | Prostate | 7.65 |
ACHN | Kidney | 6.23 |
NCI-H23 | Lung | >10 |
LOX-IMVI | Melanoma | 6.14 |
HCT-15 | Colon | 7.89 |
Tyrosinase Inhibition
Another significant application of this compound is its ability to inhibit tyrosinase, an enzyme critical in melanin synthesis, making it a candidate for skin whitening agents.
Key Findings:
- Inhibitory Potency : The compound demonstrated an IC50 value of 0.53 µM against mushroom tyrosinase, outperforming other known inhibitors like kojic acid .
- Mechanism of Action : It acts as a competitive inhibitor by chelating copper ions essential for tyrosinase activity, thereby reducing melanogenesis effectively without cytotoxic effects .
Table 2: Comparative Inhibition Potency Against Tyrosinase
Compound | IC50 (µM) |
---|---|
This compound | 0.53 |
Kojic Acid | 51.11 |
Hydroquinone | >500 |
Case Studies and Research Insights
Several studies have underscored the therapeutic potential of this compound:
- A study published in Molecules detailed its extraction from Pleuropterus ciliinervis and subsequent evaluation for HDAC inhibition, highlighting its potential as an anticancer agent .
- Research on skin whitening emphasized its effectiveness as a non-toxic alternative to traditional agents, showcasing its safety profile in both in vitro and in vivo models .
Chemical Reactions Analysis
Decomposition and Reductive Pathways
The compound undergoes reductive decomposition to form pharmacologically relevant metabolites:
Notably, reductive decomposition in ethylene glycol solvents produces 4-mercaptophenol in >90% purity, a significant improvement over traditional methods (60–70%) .
Radical-Mediated Disulfide Exchange
Bis-(4-hydroxybenzyl)sulfide participates in radical-mediated reactions critical for material science applications:
Comparative kinetics:
Disulfide Compound | Time to 60% Conversion |
---|---|
This compound | 2 hrs |
4-Aminophenyl disulfide | 12 hrs |
The hydroxyl groups in this compound facilitate faster radical generation via hydrogen bonding with adjacent residues (e.g., Asn260 in tyrosinase) .
Biological Interaction Mechanisms
The compound exhibits enzyme inhibition through structural and electronic interactions:
Enzyme | Inhibition Type | IC₅₀/Ki | Key Interactions |
---|---|---|---|
Mushroom tyrosinase | Competitive | 0.53 µM (IC₅₀), 58 nM (Ki) | - Sulfur atom chelates active-site copper ions |
-
Hydrogen bonds with Asn260/His224
Histone deacetylase (HDAC) | Non-competitive | 7.65 µM (GI₅₀) | Hydroxyl groups modulate binding to zinc-containing catalytic sites
Structural analogs lacking hydroxyl groups (e.g., T4) show >2400 µM IC₅₀ against tyrosinase, underscoring the necessity of phenolic -OH groups for activity .
Stability and Reactivity Trends
Q & A
Q. Basic: What are the recommended synthesis and purification methods for Bis-(4-hydroxybenzyl)sulfide in laboratory settings?
This compound is typically synthesized via nucleophilic substitution between 4-hydroxybenzyl thiol and 4-hydroxybenzyl halides under controlled alkaline conditions. Purification often involves recrystallization using ethanol/water mixtures or chromatography (e.g., silica gel column with ethyl acetate/hexane gradients) to achieve >98% purity, as specified in industrial-grade synthesis protocols . For reproducibility, ensure inert atmospheres (N₂ or Ar) to prevent oxidation of thiol intermediates.
Q. Basic: How should researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- NMR spectroscopy (¹H/¹³C) to confirm aromatic proton environments and sulfide bond presence.
- FTIR for detecting O-H (3200–3600 cm⁻¹) and C-S (600–700 cm⁻¹) stretches.
- Mass spectrometry (MS) to verify molecular weight (218.27 g/mol) and fragmentation patterns .
- HPLC with UV detection (λ = 280 nm) for purity assessment, referencing CAS RN 2664-63-3 .
Q. Basic: What safety protocols are critical when handling this compound?
The compound is classified as a skin and eye irritant (Category 2/1 per GHS). Mandatory precautions include:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Engineering controls : Fume hoods for aerosol prevention.
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. Advanced: How can theoretical frameworks guide mechanistic studies of this compound’s antioxidant properties?
Link hypotheses to established theories:
- Radical scavenging : Use DFT calculations to model H-atom transfer energetics between phenolic -OH groups and ROS (e.g., •OH, O₂•⁻).
- Metal chelation : Investigate coordination chemistry via UV-Vis titration with Fe³+/Cu²+ ions, referencing Hard-Soft Acid-Base theory .
- Structure-activity relationships (SAR) : Compare with analogs (e.g., 4-hydroxybenzaldehyde derivatives) to isolate sulfide bond contributions .
Q. Advanced: What factorial design strategies optimize reaction yields in this compound synthesis?
Employ a 2³ factorial design to test variables:
- Independent variables : Temperature (25°C vs. 60°C), pH (8 vs. 12), and solvent polarity (ethanol vs. DMF).
- Response variables : Yield (%) and purity (HPLC area%).
- Interaction effects : Use ANOVA to identify synergies (e.g., higher pH + ethanol improves nucleophilicity) .
Q. Advanced: How to resolve contradictions in reported bioactivity data for this compound?
Address discrepancies via:
- Dose-response standardization : Normalize IC₅₀ values to cell line viability assays (e.g., MTT) with positive controls (e.g., ascorbic acid).
- Metabolic interference : Test stability in cell culture media (e.g., DMEM + 10% FBS) via LC-MS to detect degradation products .
- Batch variability : Characterize synthetic batches with NMR/MS to rule out impurities .
Q. Advanced: What are the stability challenges of this compound under varying storage conditions?
The compound degrades via:
- Oxidation : Sulfide → sulfoxide in O₂-rich environments (monitor via ¹H NMR δ 2.8–3.2 ppm).
- Photolysis : Store in amber vials at -20°C; assess UV-light-induced decomposition via HPLC .
Q. Advanced: How to design in vitro assays for evaluating this compound’s antimicrobial potential?
- Microdilution assays : Test against Gram± bacteria (e.g., E. coli, S. aureus) in Mueller-Hinton broth.
- Biofilm inhibition : Quantify via crystal violet staining under static vs. flow conditions.
- Synergy studies : Combine with β-lactams and calculate fractional inhibitory concentration (FIC) indices .
Q. Advanced: Can computational modeling predict this compound’s pharmacokinetic properties?
Use ADMET predictors (e.g., SwissADME):
- Lipophilicity : LogP ≈ 2.1 (moderate blood-brain barrier penetration).
- Metabolism : CYP450 isoform binding (e.g., CYP3A4) flagged for hepatic clearance studies .
Q. Advanced: What methodologies validate this compound’s role in polymer chemistry?
- Crosslinking assays : Monitor thermoset formation via DSC (Tg shifts) and FTIR (disappearance of -OH peaks).
- Mechanical testing : Compare tensile strength of polyurethane composites with/without 1–5 wt% additive .
Q. Basic: How to address solubility limitations of this compound in aqueous assays?
Prepare stock solutions in DMSO (<1% v/v final concentration) and validate biocompatibility via hemolysis assays. For polar solvents, use β-cyclodextrin inclusion complexes to enhance solubility .
Q. Advanced: What advanced techniques characterize this compound’s degradation pathways in environmental matrices?
- LC-QTOF-MS/MS : Identify transformation products (e.g., sulfonic acid derivatives) in soil leachates.
- Ecotoxicology : Test Daphnia magna mortality post-72h exposure to 0.1–10 mg/L solutions .
Q. Advanced: How to integrate this compound into green chemistry workflows?
Explore:
- Solvent-free synthesis : Mechanochemical grinding with K₂CO₃ as base.
- Catalytic recycling : Immobilize Pd/C for halide-byproduct reduction .
Properties
Molecular Formula |
C14H14O2S |
---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
4-[(4-hydroxyphenyl)methylsulfanylmethyl]phenol |
InChI |
InChI=1S/C14H14O2S/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8,15-16H,9-10H2 |
InChI Key |
OEISQDWSEZCYNH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSCC2=CC=C(C=C2)O)O |
Canonical SMILES |
C1=CC(=CC=C1CSCC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.